Calichemicin gamma1

Description

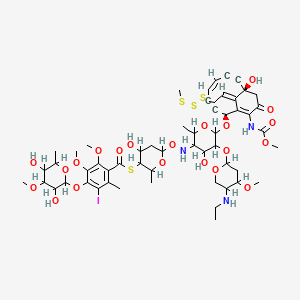

Calichemicin gamma1 (also spelled "calichemicin γ1" or "calicheamicin gamma1") is a potent enediyne antibiotic isolated from Micromonospora echinospora. It belongs to the calicheamicin family, renowned for their unique bicyclic enediyne cores capable of generating diradical intermediates upon activation. These radicals cleave cellular DNA via double-strand breaks (DSBs), making this compound a highly effective antitumor agent .

Properties

Molecular Formula |

C55H74IN3O21S4 |

|---|---|

Molecular Weight |

1368.4 g/mol |

IUPAC Name |

S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26?,27?,28?,30?,31?,33-,34?,35?,36?,40?,42?,43?,44?,47?,48?,50?,52?,53?,55-/m0/s1 |

InChI Key |

HXCHCVDVKSCDHU-QASIUONNSA-N |

Isomeric SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

calicheamicin gamma(1)I calichemicin gamma1 |

Origin of Product |

United States |

Chemical Reactions Analysis

DNA Binding and Strand Scission Mechanism

Calicheamicin γ1I exerts cytotoxicity by binding the DNA minor groove and inducing double-strand breaks.

Key Steps:

-

Minor Groove Recognition :

-

The aryltetrasaccharide moiety directs sequence-specific binding to oligopyrimidine-oligopurine tracts, particularly at (T-C-C-T)·(A-G-G-A) sites .

-

The iodine atom on the thiobenzoate ring and sulfur atoms form critical contacts with exocyclic amino protons of guanine residues, enhancing binding affinity .

-

-

Activation and Bergman Cyclization :

-

Hydrogen Abstraction and DNA Cleavage :

Table 1: Activation Energies for Bergman Cyclization

| Conformation | ΔH‡ (kcal/mol) | Method | Reference |

|---|---|---|---|

| Z-Twistboat (Z-TB) | 25–31 | B3LYP/6-31G(d,p) | |

| E-Chair (E-C) | ~20 | B3LYP/6-31G(d,p) |

Glycosylation Sequence:

-

CalG3 : Transfers 4,6-dideoxy-4-hydroxylamino-α-D-glucose to calicheamicinone .

-

CalG2 : Attaches 4-deoxy-thio-α-D-digitoxose, forming a hydroxylamino glycosidic bond .

-

CalG1/G4 : Add outer sugars (3-O-methyl-α-L-rhamnose and 4-amino-2,4,6-trideoxy-α-L-idose) .

Table 2: Glycosyltransferase Functions

| Enzyme | Sugar Transferred | Key Feature |

|---|---|---|

| CalG3 | 4,6-dideoxy-4-hydroxylamino-D-glucose | GT-B fold; conserved catalytic dyad |

| CalG2 | 4-deoxy-thio-D-digitoxose | Unique mechanism (no catalytic dyad) |

| CalG1 | 3-O-methyl-L-rhamnose | Reversible reaction kinetics |

| CalG4 | 4-amino-2,4,6-trideoxy-L-idose | Acyltransferase collaboration |

Structural Insights into Reactivity

-

DNA Complex : NMR and molecular dynamics reveal a right-handed B-DNA helix with widened minor groove at the enediyne binding site . The aryltetrasaccharide adopts an extended conformation, positioning the enediyne for H-abstraction .

-

Enzyme Dynamics : CalG3’s GT-B fold includes a flexible loop critical for nucleotide diphosphate (NDP) binding, while CalG2 lacks the conserved His/Asp catalytic dyad .

Thiol-Triggered Activation Pathway

The activation involves:

-

Thiol Conjugation : Glutathione initiates a Michael addition, forming a cyclohexanone intermediate .

-

Cyclohexanone Tautomerism : Thermodynamic favorability of the E-chair conformation reduces Bergman cyclization activation energy to ~20 kcal/mol .

-

Diradical Stability : The DNA minor groove stabilizes the transition state, enabling site-specific cleavage .

Comparison with Similar Compounds

Key Characteristics:

- Mechanism of Action: Calichemicin gamma1 binds to the minor groove of DNA, where its enediyne core undergoes Bergman cycloaromatization, producing free radicals that abstract hydrogen atoms from deoxyribose, leading to DSBs .

- DNA Damage Profile : Induces DSBs and single-strand breaks (SSBs) at a ratio of ~1:3 in cellular DNA, with DSBs being the critical cytotoxic lesion .

- Cellular Response : DSBs trigger H2AX phosphorylation, cell cycle arrest, and apoptosis. Repair-deficient cells (e.g., Mo59J) exhibit hypersensitivity, underscoring DSB-dependent cytotoxicity .

- Clinical Use : Utilized in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin, targeting CD33 in acute myeloid leukemia .

Comparison with Similar Compounds

This compound shares structural and functional similarities with other enediyne antibiotics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Enediyne Antibiotics

Key Comparative Insights:

DSB Efficiency :

- This compound produces a higher proportion of DSBs (1:3) compared to dynemicin A (1:5), correlating with its superior cytotoxicity .

- Esperamicin A1, with a DSB:SSB ratio of 1:2, exhibits comparable DSB induction but targets different sequences (5'-CT-3' vs. 5'-TCCT-3'), influencing therapeutic specificity .

Activation Mechanisms :

- This compound and esperamicin require thiols (e.g., glutathione) for activation, whereas uncialamycin is activated under acidic conditions, making it suitable for tumor microenvironments .

Sequence Specificity: this compound’s carbohydrate appendages enhance minor groove binding, favoring 5'-TCCT-3' sequences . In contrast, neocarzinostatin targets 5'-TAT-3' but requires a chromoprotein carrier for stability .

Clinical Utility: this compound is the only enediyne widely used in ADCs due to its predictable cleavage pattern and compatibility with conjugation chemistry . Neocarzinostatin is approved in Japan for hepatocellular carcinoma but lacks targeted delivery, resulting in systemic toxicity .

Biosynthetic Pathways :

- Recent studies reveal a unified biosynthetic pathway for enediynes, including this compound, involving a diiodotetrayne intermediate. This contrasts with maduropeptin, which employs a distinct polyketide synthase .

Research Findings and Challenges

- Toxicity: this compound’s potency necessitates targeted delivery (e.g., ADCs) to mitigate off-target effects, a challenge less pronounced in dynemicin A due to its lower DSB efficiency .

- Resistance : Overexpression of DNA repair proteins (e.g., BRCA1) reduces this compound efficacy, a hurdle shared with esperamicin .

- Synthetic Accessibility : The complex structure of this compound hampers large-scale synthesis, unlike simpler enediynes like uncialamycin, which can be semi-synthesized .

Q & A

Q. Synthesis protocol :

- Core modification : Functionalize the aglycone or carbohydrate moieties via semi-synthesis, preserving the enediyne chromophore .

- Activation tuning : Introduce thiol-sensitive triggers (e.g., disulfide linkers) to modulate drug activation kinetics .

Characterization : - Spectroscopic validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC) to confirm structural integrity .

- Biological assays : Test cytotoxicity in cancer cell lines (e.g., HL-60) and correlate with DNA cleavage efficiency .

Advanced: How should researchers design experiments to distinguish calichemicin gamma₁’s DNA damage effects from oxidative stress artifacts?

Q. Experimental design :

- Control groups : Include antioxidants (e.g., catalase, superoxide dismutase) to suppress reactive oxygen species (ROS) .

- Single-molecule imaging : Use atomic force microscopy (AFM) to visualize direct DNA strand breaks versus diffuse oxidative lesions .

- Comet assay : Quantify DNA damage in cells pretreated with ROS scavengers to isolate calichemicin-specific effects .

Basic: What are the best practices for ensuring reproducibility in calichemicin gamma₁’s DNA cleavage assays?

Q. Key considerations :

- Standardized activation conditions : Maintain consistent reducing agent concentrations (e.g., 1–5 mM glutathione) and pH (7.4) .

- Reference standards : Include a positive control (e.g., bleomycin) and calibrate cleavage intensity using densitometry .

- Data reporting : Document electrophoresis run parameters (voltage, buffer composition) and quantify band intensities with software (e.g., ImageJ) .

Advanced: How can researchers reconcile contradictory data on calichemicin gamma₁’s stability in aqueous versus lipid environments?

Q. Resolution strategies :

- Stability profiling : Conduct accelerated degradation studies using HPLC to monitor drug decay under varied conditions (aqueous buffers, liposomal formulations) .

- Partition coefficient analysis : Measure logP values to correlate stability with hydrophobicity .

- Cryo-EM : Visualize drug aggregation or micelle formation in lipid-rich environments to explain instability .

Basic: What analytical techniques are essential for validating calichemicin gamma₁’s purity and enantiomeric excess in synthetic batches?

Q. Analytical workflow :

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers .

- Circular dichroism (CD) : Confirm the absolute configuration of the carbohydrate domain .

- Elemental analysis : Verify stoichiometric ratios (C, H, N) to detect impurities .

Advanced: What statistical methods are recommended for analyzing dose-response data in calichemicin gamma₁ cytotoxicity studies?

Q. Methodological framework :

- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to account for biological variability .

- ANOVA with post-hoc tests : Compare efficacy across cell lines or derivatives (e.g., Tukey’s HSD) .

Basic: How can researchers optimize calichemicin gamma₁’s delivery to tumor tissues while minimizing off-target toxicity?

Q. Strategies :

- Prodrug design : Incorporate tumor-specific cleavable linkers (e.g., MMP-sensitive peptides) .

- Nanocarrier encapsulation : Use PEGylated liposomes to enhance pharmacokinetics and reduce renal clearance .

- Biodistribution studies : Track drug accumulation via radiolabeling (e.g., ¹⁴C) in murine xenograft models .

Advanced: What computational tools are suitable for predicting calichemicin gamma₁’s metabolic pathways and potential drug-drug interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.